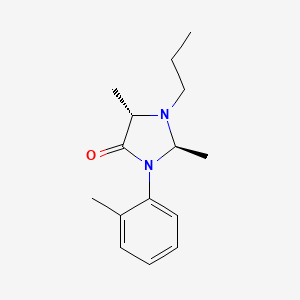![molecular formula C15H12N2O2 B13860212 Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One common method is the Groebke–Blackburn–Bienaymè reaction, which involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods: Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the use of potassium persulfate and iodine in the Groebke–Blackburn–Bienaymè reaction .
Major Products Formed: The major products formed from these reactions are typically imidazo[1,2-a]pyridine derivatives with various functional groups attached, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of various derivatives . In biology and medicine, it has shown potential as an antituberculosis agent and as a core backbone for the development of covalent inhibitors . In industry, it is used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit Rab11A prenylation, which is a key process in cellular signaling . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic acid, phenylmethyl ester can be compared with other similar compounds such as imidazo[1,5-a]pyridine derivatives . While both classes of compounds have valuable applications in medicinal chemistry and material science, imidazo[1,2-a]pyridine derivatives are particularly noted for their potential as antituberculosis agents and covalent inhibitors . Other similar compounds include imidazo[4,5-b]pyridine derivatives, which have been explored for their pharmacological potential .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(19-11-12-5-2-1-3-6-12)13-7-4-9-17-10-8-16-14(13)17/h1-10H,11H2 |
InChI Key |
UXACNLHESWZQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CN3C2=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)


![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)





![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)



